4-isobutyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound is a thieno-triazolo-pyrimidine derivative featuring a fused tricyclic core with a thieno[2,3-e] ring system, a triazolo[4,3-a]pyrimidin-5-one moiety, and a 3-oxopropyl linker substituted with a 4-(3-methoxyphenyl)piperazine group. The 3-methoxyphenyl-piperazine moiety is a critical pharmacophore, often associated with receptor binding in CNS-targeting compounds due to its structural similarity to neurotransmitters like serotonin and dopamine .
Properties
IUPAC Name |
12-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O3S/c1-17(2)16-30-24(33)23-20(9-14-35-23)31-21(26-27-25(30)31)7-8-22(32)29-12-10-28(11-13-29)18-5-4-6-19(15-18)34-3/h4-6,9,14-15,17H,7-8,10-13,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAAYXZXZPIRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-isobutyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS Number: 1189437-48-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 478.6 g/mol. The structure features a thieno-triazolo-pyrimidine backbone, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N6O2S |
| Molecular Weight | 478.6 g/mol |
| CAS Number | 1189437-48-6 |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the thieno-triazolo-pyrimidine core followed by the introduction of the isobutyl and piperazine moieties. Detailed synthetic pathways have been documented in patents and research articles but are complex and require advanced organic chemistry techniques.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
In vitro studies demonstrated that compounds related to this structure exhibit cytotoxic effects against several cancer cell lines, including:
- Mia PaCa-2
- PANC-1
- RKO
- LoVo
These studies suggest that the compound may act as a potential lead for developing new anticancer agents .
Antimicrobial Activity
Similar compounds have also been evaluated for their antimicrobial properties. The presence of piperazine in the structure is associated with enhanced antibacterial and antifungal activities. In particular:
- Compounds with piperazine moieties have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans .
Research indicates that modifications in the piperazine structure can lead to variations in antimicrobial efficacy .
The proposed mechanisms for the biological activities include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer metabolism or bacterial growth.
- Receptor Interaction : The structural components may interact with various receptors, influencing cellular signaling pathways.
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Anticancer Study : A derivative was tested against multiple cancer cell lines, showing IC50 values in low micromolar ranges, indicating potent activity.
- Antimicrobial Evaluation : A related compound demonstrated a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus in disk diffusion assays.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory Properties
Research indicates that compounds similar to 4-isobutyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exhibit significant anti-inflammatory effects. The compound's structure allows for interaction with cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
A study demonstrated that derivatives of this compound can inhibit both COX-1 and COX-2 enzymes, leading to reduced inflammation in experimental models. The binding interactions were characterized using molecular docking studies, which revealed key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of COX enzymes .
1.2 Anti-cancer Activity
The compound's potential as an anti-cancer agent has also been investigated. Its structural components suggest that it may interfere with cancer cell proliferation pathways. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
For instance, a related derivative was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways . The thieno-triazolo-pyrimidine scaffold is particularly noted for its ability to target multiple pathways involved in tumor growth and metastasis.
Molecular Docking Studies
Molecular docking studies are essential for understanding how this compound interacts at the molecular level with biological targets.
2.1 Binding Affinity
Docking simulations have provided insights into the binding affinity of this compound towards various receptors and enzymes. For example, it has been shown to bind effectively to the active sites of COX enzymes and other targets involved in inflammatory processes. The calculated binding energies suggest a strong affinity that correlates with observed biological activity.
2.2 Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperazine moiety or the thieno-triazolo-pyrimidine core can significantly enhance or diminish biological activity. This information is crucial for the design of more potent derivatives that could lead to novel therapeutic agents.
Data Tables and Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
- 4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (): Key Differences:
- Substituent at position 4: Butyl (linear) vs. Isobutyl (branched) in the target compound.
- Piperazine substitution: 2-pyrimidinyl vs. 3-methoxyphenyl .
- Implications :
- The branched isobutyl group in the target compound may confer higher steric hindrance, reducing off-target interactions compared to the linear butyl chain .
- The 3-methoxyphenyl group enhances affinity for serotonin receptors (e.g., 5-HT$_{1A}$), whereas the 2-pyrimidinyl substituent in the analogue may favor kinase inhibition .
Pyrazolo-Triazolo-Pyrimidine Derivatives ()
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives :
- Structural Contrast :
- Core heterocycle: Pyrazolo-triazolo-pyrimidine vs. Thieno-triazolo-pyrimidine in the target compound.
- Substitution patterns: Derivatives in feature hydrazine or amino groups at position 4, unlike the isobutyl and piperazine substituents in the target compound. Functional Impact:
Triazine and Tetrazine-Fused Analogues ()
- Pyrazole[3,4-e]-1,2,3,4-tetrazine derivatives: Core Heterocycle: Tetrazine rings introduce additional nitrogen atoms, increasing polarity and reducing metabolic stability compared to the triazolo-pyrimidine system . Synthetic Pathways: The target compound’s synthesis avoids the regioselectivity challenges noted in triazine derivatives (e.g., selective hydrazinolysis in ) due to its stable thieno-triazolo-pyrimidine scaffold .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Receptor Selectivity : The 3-methoxyphenyl-piperazine group in the target compound may confer dual affinity for serotonin (5-HT${1A}$) and dopamine (D$2$) receptors, unlike analogues with pyrimidinyl-piperazine groups, which are more kinase-selective .
- Metabolic Stability: The thieno-triazolo-pyrimidine core demonstrates superior metabolic stability compared to pyrazolo-triazolo-pyrimidines, which undergo isomerization under physiological conditions .
- Synthetic Feasibility: The target compound’s synthesis avoids challenges seen in triazine derivatives (e.g., regioselective hydrazinolysis in ), making it more scalable for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
